RG7112

Catalog No.
S548217
CAS No.
939981-39-2
M.F
C38H48Cl2N4O4S
M. Wt
727.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RG7112

CAS Number

939981-39-2

Product Name

RG7112

IUPAC Name

[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazol-1-yl]-[4-(3-methylsulfonylpropyl)piperazin-1-yl]methanone

Molecular Formula

C38H48Cl2N4O4S

Molecular Weight

727.8 g/mol

InChI

InChI=1S/C38H48Cl2N4O4S/c1-8-48-33-26-29(36(2,3)4)14-19-32(33)34-41-37(5,27-10-15-30(39)16-11-27)38(6,28-12-17-31(40)18-13-28)44(34)35(45)43-23-21-42(22-24-43)20-9-25-49(7,46)47/h10-19,26H,8-9,20-25H2,1-7H3/t37-,38+/m0/s1

InChI Key

QBGKPEROWUKSBK-QPPIDDCLSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

R7112 RG7112 RG 7112; RG7112; RO5045337; RO 5045337; RO5045337

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CCCS(=O)(=O)C)(C)C4=CC=C(C=C4)Cl)(C)C5=CC=C(C=C5)Cl

Isomeric SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=N[C@@]([C@@](N2C(=O)N3CCN(CC3)CCCS(=O)(=O)C)(C)C4=CC=C(C=C4)Cl)(C)C5=CC=C(C=C5)Cl

The exact mass of the compound Unii-Q8MI0X869M is 726.27733 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

RG7112 (CAS: 939981-39-2) is a highly characterized, orally bioavailable, first-in-class MDM2 antagonist engineered to disrupt the p53-MDM2 protein-protein interaction. For procurement professionals and principal investigators, RG7112 represents a critical material selection: it overcomes the severe pharmacokinetic limitations of early-generation inhibitors like Nutlin-3a, offering validated in vivo exposure and standardized formulation protocols[1]. Its established safety profile, quantified target affinity (Kd = 10.7 nM), and reproducible efficacy make it a foundational benchmark for evaluating novel p53-restoring therapeutics, synergistic combination regimens, and mechanisms of MDM2-amplified cancer resistance [2].

Substituting RG7112 with earlier-generation analogs (e.g., Nutlin-3a) or unrefined MDM2 inhibitors frequently compromises in vivo experimental integrity due to drastic differences in pharmacokinetic exposure and target affinity [1]. While Nutlin-3a is sufficient for basic in vitro proof-of-concept, its poor oral bioavailability and rapid clearance necessitate complex, non-standard dosing routes to achieve therapeutic plasma levels in animal models. Conversely, utilizing ultra-potent next-generation derivatives like Idasanutlin (RG7388) when a standard baseline is required can obscure subtle synergistic effects in combination therapies or misrepresent toxicity thresholds [2]. RG7112 provides the precise pharmacokinetic stability, validated oral dosing formulations, and balanced potency required to reproducibly model clinical-stage p53 reactivation without the confounding variables of poor solubility or excessive off-target cytotoxicity.

Biochemical Potency and Target Affinity

In cell-free p53-MDM2 binding assays, RG7112 displaces p53 peptides with an IC50 of 18 nM and an equilibrium Kd of 10.7 nM, demonstrating approximately 4-to-5-fold higher potency than the predecessor compound Nutlin-3a (IC50 ≈ 90 nM) [1].

Evidence Dimensionp53-MDM2 Binding Inhibition (IC50)
Target Compound DataRG7112: 18 nM
Comparator Or BaselineNutlin-3a: ~90 nM
Quantified Difference~4-fold to 5-fold higher binding potency
ConditionsCell-free HTRF binding assay and Biacore surface plasmon resonance

Enables robust target engagement at lower concentrations, minimizing solvent-induced artifacts and off-target effects in sensitive cellular assays.

In Vivo Pharmacokinetics and Systemic Exposure

RG7112 was specifically optimized for in vivo stability, overcoming the rapid clearance of early Nutlins. At an equivalent oral dose of 100 mg/kg in murine models, the systemic exposure (AUC) of Nutlin-3a is approximately 4-fold less than that achieved by RG7112, rendering the older analog largely unsuitable for standard oral efficacy studies [1].

Evidence DimensionSystemic Exposure (AUC) at 100 mg/kg oral dose
Target Compound DataRG7112: High sustained plasma exposure supporting tumor regression
Comparator Or BaselineNutlin-3a: ~4-fold lower AUC (65.0 μg·h/mL)
Quantified Difference4-fold greater systemic exposure for RG7112
ConditionsIn vivo pharmacokinetic profiling in mice via oral administration

Dictates the feasibility of standard oral dosing in xenograft models, eliminating the need for invasive or complex localized delivery methods.

Genotype-Specific Cytotoxic Selectivity

RG7112 exhibits a highly specific mechanism of action, demonstrating an overall 14-fold to 37-fold selectivity window. In cell viability assays, the IC50 for MDM2-amplified/TP53 wild-type cell lines (e.g., 0.18–2.2 μM) is drastically lower than for TP53 mutated or non-amplified baselines (5.7–20.3 μM) [1].

Evidence DimensionCell Viability (IC50)
Target Compound DataRG7112 in WT p53/MDM2-amplified cells: 0.18–2.2 μM
Comparator Or BaselineMutant p53 cell lines: 5.7–20.3 μM
Quantified Difference14-fold to 37-fold higher sensitivity in target genotype
Conditions72-hour cell viability assays across diverse cancer cell line panels

Provides a highly reliable mechanistic probe for researchers needing to conclusively separate p53-dependent efficacy from generalized compound toxicity.

Formulation Processability and Workflow Fit

Unlike early-generation MDM2 inhibitors that require exotic formulations (e.g., subconjunctival injection) to bypass poor permeability, RG7112 is highly processable. It achieves high solubility in DMSO (≥36.4 mg/mL) for in vitro stocks and is readily formulated as an in vivo suspension using standard excipients (1% Klucel LF in water with 0.1% Tween 80) to achieve therapeutic efficacy [1].

Evidence DimensionIn Vivo Formulation Compatibility
Target Compound DataRG7112: Standard aqueous suspension (1% Klucel LF / 0.1% Tween 80)
Comparator Or BaselineEarly Nutlins: Require specialized localized delivery to achieve IC50
Quantified DifferenceEnables standard daily oral gavage without complex vehicle preparation
ConditionsPreparation of dosing vehicles for preclinical xenograft studies

Streamlines laboratory operations by allowing the use of conventional, easily prepared excipients for reproducible daily oral dosing.

Preclinical Xenograft Modeling and In Vivo Efficacy

Due to its 4-fold higher systemic exposure compared to Nutlin-3a and its compatibility with standard aqueous suspension formulations, RG7112 is a highly suitable material for oral dosing in murine xenograft models (e.g., osteosarcoma, glioblastoma) to evaluate in vivo tumor regression [1].

Mechanistic Benchmarking in MDM2 Targeted Drug Discovery

As the first-in-class clinical MDM2 inhibitor, RG7112 serves as the ideal standardized control when screening novel PROTACs or next-generation MDM2 antagonists (like Idasanutlin). It provides a reliable baseline for both target potency and dose-limiting toxicities, ensuring new compounds are measured against a clinically validated standard [2].

Synergistic Combination Therapy Screening

RG7112's balanced potency (IC50 = 18 nM) and high selectivity for wild-type p53 make it optimal for high-throughput screening of combination therapies, such as with genotoxic chemotherapies or radiotherapy. Using ultra-potent analogs in these assays can often mask subtle synergistic interactions, making RG7112 the superior baseline material [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.3

Hydrogen Bond Acceptor Count

6

Exact Mass

726.2773326 Da

Monoisotopic Mass

726.2773326 Da

Heavy Atom Count

49

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q8MI0X869M

Wikipedia

Ro-5045337

Dates

Last modified: 08-15-2023
1: Ding Q, Zhang Z, Liu JJ, Jiang N, Zhang J, Ross TM, Chu XJ, Bartkovitz D, Podlaski F, Janson C, Tovar C, Filipovic ZM, Higgins B, Glenn K, Packman K, Vassilev LT, Graves B. Discovery of RG7388, a Potent and Selective p53-MDM2 Inhibitor in Clinical Development. J Med Chem. 2013 Jul 16. [Epub ahead of print] PubMed PMID: 23808545.
2: Tovar C, Graves B, Packman K, Filipovic Z, Higgins B, Xia M, Tardell C, Garrido R, Lee E, Kolinsky K, To KH, Linn M, Podlaski F, Wovkulich P, Vu B, Vassilev LT. MDM2 small-molecule antagonist RG7112 activates p53 signaling and regresses human tumors in preclinical cancer models. Cancer Res. 2013 Apr 15;73(8):2587-97. doi: 10.1158/0008-5472.CAN-12-2807. Epub 2013 Feb 11. PubMed PMID: 23400593.
3: Ray-Coquard I, Blay JY, Italiano A, Le Cesne A, Penel N, Zhi J, Heil F, Rueger R, Graves B, Ding M, Geho D, Middleton SA, Vassilev LT, Nichols GL, Bui BN. Effect of the MDM2 antagonist RG7112 on the P53 pathway in patients with MDM2-amplified, well-differentiated or dedifferentiated liposarcoma: an exploratory proof-of-mechanism study. Lancet Oncol. 2012 Nov;13(11):1133-40. doi: 10.1016/S1470-2045(12)70474-6. Epub 2012 Oct 17. PubMed PMID: 23084521.
4: Carol H, Reynolds CP, Kang MH, Keir ST, Maris JM, Gorlick R, Kolb EA, Billups CA, Geier B, Kurmasheva RT, Houghton PJ, Smith MA, Lock RB. Initial testing of the MDM2 inhibitor RG7112 by the Pediatric Preclinical Testing Program. Pediatr Blood Cancer. 2013 Apr;60(4):633-41. doi: 10.1002/pbc.24235. Epub 2012 Jul 2. PubMed PMID: 22753001; PubMed Central PMCID: PMC3495996.
5: Millard M, Pathania D, Grande F, Xu S, Neamati N. Small-molecule inhibitors of p53-MDM2 interaction: the 2006-2010 update. Curr Pharm Des. 2011;17(6):536-59. Review. PubMed PMID: 21391905.

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